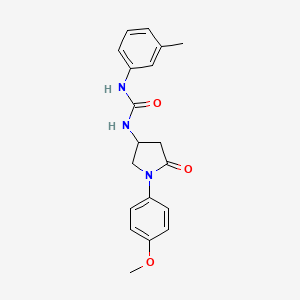

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Anticancer Properties

- Urea derivatives, including structurally related compounds, have been synthesized and tested for enzyme inhibition properties, particularly targeting urease, β-glucuronidase, and phosphodiesterase enzymes. These derivatives have also shown potential in inhibiting prostate cancer cell lines, indicating their promise in cancer treatment research (Mustafa, Perveen, & Khan, 2014).

Synthesis and Stereochemical Studies

- Research has been conducted on the synthesis and stereochemical determination of related urea derivatives. This includes the exploration of different synthesis pathways and configurations, which is crucial for understanding the structure-activity relationships in potential pharmaceutical compounds (Chen et al., 2010).

Synthesis Methodologies

- The synthesis processes for similar urea derivatives have been explored, including different methods such as carbonylation reactions and substitution reactions. These studies contribute to the development of more efficient and scalable methods for producing these compounds (Sarantou & Varvounis, 2022).

Glycolic Acid Oxidase Inhibitors

- Research on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which are structurally related to the compound , has shown their effectiveness as inhibitors of glycolic acid oxidase. This is significant for potential treatments of conditions like hyperoxaluria (Rooney et al., 1983).

Neuropeptide Receptor Antagonists

- Urea derivatives have been studied as neuropeptide receptor antagonists, particularly targeting the neuropeptide Y5 receptor. These compounds show potential for treating conditions related to this receptor, emphasizing the importance of structural variations in medicinal chemistry (Fotsch et al., 2001).

Acetylcholinesterase Inhibitors

- Some urea derivatives have been evaluated as acetylcholinesterase inhibitors, showcasing their potential in treating neurodegenerative diseases like Alzheimer’s (Vidaluc et al., 1995).

Electro-Fenton Degradation Studies

- Urea compounds have been involved in studies related to the Electro-Fenton degradation process, which is significant in environmental chemistry and pollution control (Sirés et al., 2007).

Rho Kinase Inhibitors

- Research on urea derivatives as inhibitors of Rho associated protein kinases (ROCK1 and 2) shows the compound's potential in cancer and cardiovascular disease treatment (Pireddu et al., 2012).

Antimicrobial Evaluation

- Novel urea derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting their use in combating infections and diseases caused by microbes (Rani et al., 2014).

Corrosion Inhibition

- Certain urea compounds have been studied for their effectiveness as corrosion inhibitors, which is important in materials science and engineering (Bahrami & Hosseini, 2012).

Eigenschaften

IUPAC Name |

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-13-4-3-5-14(10-13)20-19(24)21-15-11-18(23)22(12-15)16-6-8-17(25-2)9-7-16/h3-10,15H,11-12H2,1-2H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVMKWXIUZMGBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2841982.png)

![2-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2841985.png)

![N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide](/img/structure/B2841986.png)

![2-(2-((4-Chlorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2841992.png)

![3,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2841996.png)

![N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2841998.png)